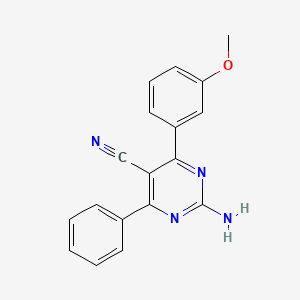
A1AR antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A1 Adenosine Receptor Antagonist 1 is a compound that targets the A1 subtype of adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and immune response. A1 Adenosine Receptor Antagonist 1 is of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications in conditions such as heart failure, arrhythmias, and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A1 Adenosine Receptor Antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve the use of nucleophilic substitution, palladium-catalyzed coupling reactions, and selective protection and deprotection steps. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of A1 Adenosine Receptor Antagonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
A1 Adenosine Receptor Antagonist 1 can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in A1 Adenosine Receptor Antagonist 1 and the nature of the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
A1 Adenosine Receptor Antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing
Wirkmechanismus
A1 Adenosine Receptor Antagonist 1 exerts its effects by binding to the A1 subtype of adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets involved include the G protein-coupled receptors and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, A1 Adenosine Receptor Antagonist 1 can influence various physiological processes, including heart rate, neurotransmitter release, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to A1 Adenosine Receptor Antagonist 1 include other adenosine receptor antagonists such as KW3902, BG9928, and SLV320. These compounds also target the A1 subtype of adenosine receptors but may differ in their chemical structure, binding affinity, and selectivity .
Uniqueness
A1 Adenosine Receptor Antagonist 1 is unique in its specific binding affinity and selectivity for the A1 subtype of adenosine receptors. This selectivity allows for targeted modulation of physiological processes with potentially fewer off-target effects compared to non-selective adenosine receptor antagonists .
Eigenschaften
Molekularformel |
C18H14N4O |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-amino-4-(3-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-5-8-13(10-14)17-15(11-19)16(21-18(20)22-17)12-6-3-2-4-7-12/h2-10H,1H3,(H2,20,21,22) |
InChI-Schlüssel |
XSVZFWPNIDCBRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

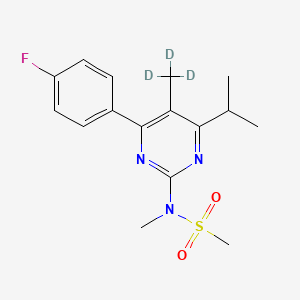
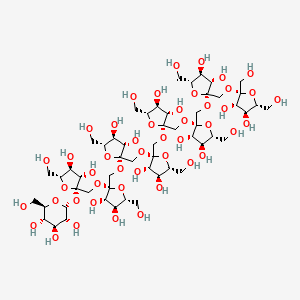
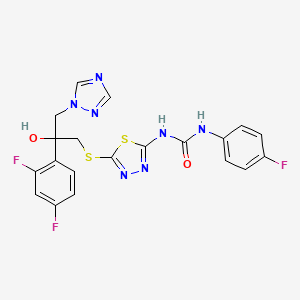
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)
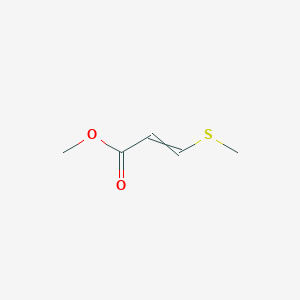
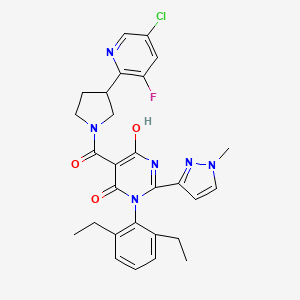

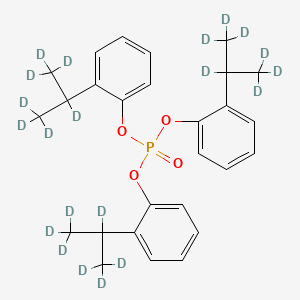
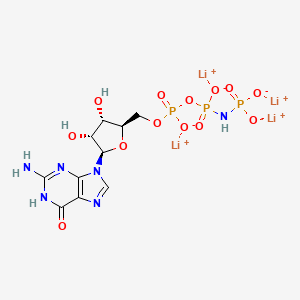
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
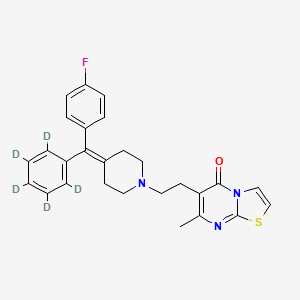
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
